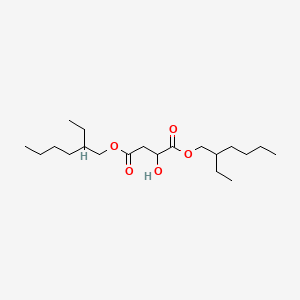

Bis(2-ethylhexyl) malate

Description

Significance of Malate (B86768) Esters in Organic Chemistry

Malate esters are derivatives of malic acid, an alpha-hydroxy dicarboxylic acid that is synthesized by all living organisms. wikipedia.org In biochemistry, the malate anion is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. wikipedia.org The presence of both a hydroxyl and two carboxyl groups in the parent acid makes malate esters versatile building blocks in organic synthesis.

The esterification of malic acid can lead to a variety of mono- and di-esters with diverse physical and chemical properties. These esters are utilized in several chemical applications. For instance, malate esters are investigated for their role in creating more environmentally friendly products, such as in the development of biodegradable materials. researchgate.net Their structural features allow them to act as precursors or intermediates in the synthesis of more complex molecules. The study of malates, such as diethyl malate, contributes to a deeper understanding of ester chemistry and fosters further research into their applications. solubilityofthings.com

Contextualization of Bis(2-ethylhexyl) Malate within the Ester Family

This compound (CAS Number: 56235-92-8) is a specific diester of malic acid. nih.govcymitquimica.com It is formed from the reaction of one molecule of malic acid with two molecules of 2-ethylhexanol. cymitquimica.com This structure places it within the family of complex aliphatic esters, characterized by its branched alkyl chains. Its chemical formula is C₂₀H₃₈O₅. nih.govcymitquimica.com

This compound is sometimes confused with Bis(2-ethylhexyl) maleate (B1232345) (CAS 142-16-5), which is an ester of maleic acid, an unsaturated dicarboxylic acid. wikipedia.orgwikipedia.org The key structural difference is that the malate contains a hydroxyl (-OH) group on the carbon adjacent to one of the carboxyl groups, a feature absent in the maleate. nih.govatamanchemicals.com This hydroxyl group can influence the ester's physical properties, such as its polarity and potential for hydrogen bonding.

This compound is noted for its properties as an emollient and skin-conditioning agent in cosmetic formulations. nih.govchemicalbook.com It is also recognized for having good thermal stability and low volatility, making it suitable for certain industrial applications where these characteristics are advantageous. cymitquimica.com

Below are the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 56235-92-8 nih.gov |

| Molecular Formula | C₂₀H₃₈O₅ nih.govcymitquimica.com |

| Molecular Weight | 358.5 g/mol nih.gov |

| Appearance | Clear, colorless to pale yellow liquid cymitquimica.com |

| IUPAC Name | bis(2-ethylhexyl) 2-hydroxybutanedioate nih.gov |

Overview of Research Paradigms for Complex Aliphatic Esters

The study of complex aliphatic esters like this compound employs several established research paradigms to understand their behavior and properties.

Kinetic and Mechanistic Studies: A primary research focus is on understanding the kinetics and mechanisms of ester reactions, such as hydrolysis and reduction. researchgate.netnih.gov For example, theoretical studies compare the reactivity of aliphatic and aromatic esters in hydrolysis, analyzing the stability of reaction intermediates to understand the reaction pathways. researchgate.net Research into the samarium(II) iodide-mediated reduction of unactivated esters shows that all reaction components, including the ester, can be involved in the rate-determining step, and that the reaction often proceeds through a fast, reversible electron transfer. nih.gov These studies are crucial for optimizing reaction conditions and controlling product formation.

Spectroscopic and Chromatographic Analysis: Modern analytical techniques are essential for the characterization of complex esters. Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational concept used to determine molecular structure by analyzing spin-spin coupling, chemical shifts, and peak integration. acs.org It allows researchers to elucidate the precise arrangement of atoms within the ester molecule. Gas chromatography (GC) is another suitable technique for analyzing esters like Bis(2-ethylhexyl) maleate, which is structurally similar to the malate, indicating its probable utility for malate analysis as well. sigmaaldrich.com

Synthesis Methodologies: Research also focuses on developing efficient synthesis routes. The synthesis of related diesters, such as Bis(2-ethylhexyl) maleate, is often achieved through the catalytic esterification of the corresponding anhydride (B1165640) (maleic anhydride) with an alcohol (2-ethylhexanol). wikipedia.orgchemicalbook.com A patented method for this synthesis utilizes a heteropolyacid catalyst to achieve high esterification rates while minimizing corrosion and pollution. google.com Similar principles of direct esterification are applicable to the synthesis of malates from malic acid.

Properties

IUPAC Name |

bis(2-ethylhexyl) 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O5/c1-5-9-11-16(7-3)14-24-19(22)13-18(21)20(23)25-15-17(8-4)12-10-6-2/h16-18,21H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVFAKWEMOAQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866546 | |

| Record name | Bis(2-ethylhexyl) 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56235-92-8 | |

| Record name | Di(2-ethylhexyl) malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56235-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056235928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of Bis 2 Ethylhexyl Malate

Esterification Pathways for Malic Acid and 2-Ethylhexanol

The formation of bis(2-ethylhexyl) malate (B86768) from malic acid and 2-ethylhexanol involves the esterification of the two carboxylic acid groups of malic acid. This process can be achieved through direct esterification or transesterification, with direct esterification being the more straightforward and commonly considered route.

Direct Esterification Approaches

Direct esterification is the most common method for the synthesis of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the case of bis(2-ethylhexyl) malate, this involves the reaction of malic acid with two equivalents of 2-ethylhexanol. The reaction produces water as a byproduct, which needs to be removed to drive the equilibrium towards the formation of the diester.

The direct esterification of dicarboxylic acids like malic acid can proceed without a catalyst at high temperatures (200–300°C), though the reaction is slow. finechem-mirea.ru To achieve sufficient reaction rates at lower temperatures, a catalyst is typically employed. finechem-mirea.ru The reaction is a two-step process, with the initial formation of the monoester, mono(2-ethylhexyl) malate, followed by the esterification of the second carboxylic group to yield the desired diester, this compound.

One of the challenges in the esterification of malic acid is the potential for side reactions, primarily dehydration of the malic acid to form maleic and fumaric acids, which can then be esterified to form bis(2-ethylhexyl) maleate (B1232345) and bis(2-ethylhexyl) fumarate, respectively. finechem-mirea.ru The choice of catalyst and reaction conditions plays a crucial role in minimizing these byproducts. finechem-mirea.ru

Transesterification Processes

Transesterification, or alcoholysis, is another pathway for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of this compound, this could theoretically involve the reaction of a simple diester of malic acid, such as dimethyl malate, with 2-ethylhexanol in the presence of a catalyst. This process would release methanol (B129727) as a byproduct.

Transesterification can be catalyzed by acids, bases, or enzymes. organic-chemistry.org While this method is widely used for the production of various esters, specific research on the synthesis of this compound via transesterification is not extensively documented in publicly available literature. However, the general principles of transesterification suggest it is a viable, albeit less direct, synthetic route. The reaction is reversible and requires the removal of the alcohol byproduct (e.g., methanol) to proceed to completion.

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and the formation of byproducts. Catalysts for esterification can be broadly categorized as homogeneous, heterogeneous, and enzymatic.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and are highly effective in promoting esterification. Common homogeneous catalysts for this purpose include mineral acids and organic acids.

Sulfuric Acid (H₂SO₄): A strong mineral acid that is a highly effective and commonly used catalyst for esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. In a study on the esterification of malic acid with n-butanol, sulfuric acid provided the highest conversion of malic acid. finechem-mirea.ru However, its use can lead to the formation of byproducts through dehydration reactions. finechem-mirea.ru

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst. It is often preferred over sulfuric acid as it is considered less corrosive and may lead to fewer side reactions. In the synthesis of dibutyl malate, p-toluenesulfonic acid was found to be an effective catalyst. finechem-mirea.ru

Orthophosphoric Acid (H₃PO₄): A weaker mineral acid that can also be used as a catalyst. In the esterification of malic acid with n-butanol, orthophosphoric acid showed lower catalytic activity compared to sulfuric acid. finechem-mirea.ru

While effective, homogeneous catalysts present challenges in terms of separation from the product mixture, requiring neutralization and washing steps that can generate significant waste. finechem-mirea.ru

| Catalyst | Reactants | Yield of Diester (%) | Reference |

|---|---|---|---|

| Sulfuric Acid | Malic Acid, n-Butanol | 71 | finechem-mirea.ru |

| Orthophosphoric Acid | Malic Acid, n-Butanol | 68 | finechem-mirea.ru |

| p-Toluenesulfonic Acid | Malic Acid, n-Butanol | 56 | finechem-mirea.ru |

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They offer significant advantages over homogeneous catalysts, including ease of separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, and often improved selectivity, leading to a reduction in waste and a more environmentally friendly process. finechem-mirea.ruiupac.org

Ion-Exchange Resins: These are polymeric materials containing acidic functional groups, such as sulfonic acid groups. Amberlyst resins are a common example. A study on the esterification of malic acid with n-butanol showed that Amberlyst 36 Dry, a macroporous sulfonic acid ion-exchange resin, provided a good yield and selectivity for the desired dibutyl malate, comparable to some homogeneous catalysts. finechem-mirea.ru The water content of the resin can significantly impact its catalytic activity. finechem-mirea.ru

Solid Superacids: Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) have been investigated as highly active solid acid catalysts for esterification reactions.

Heteropolyacids: These are complex proton acids that can be used as solid catalysts. They are known for their high thermal stability and strong acidity. A study on the synthesis of bis(2-ethylhexyl) maleate from maleic anhydride (B1165640) utilized a heteropolyacid catalyst, H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, achieving a high esterification rate. google.com

| Catalyst | Reactants | Yield of Diester (%) | Reference |

|---|---|---|---|

| Amberlyst 36 Dry | Malic Acid, n-Butanol | 70 | finechem-mirea.ru |

| KU-2 FPP | Malic Acid, n-Butanol | 86 | finechem-mirea.ru |

Enzyme-Catalyzed Synthesis

The use of enzymes, particularly lipases, as catalysts for esterification has gained significant attention as a "green" alternative to chemical catalysis. scielo.br Lipases can operate under mild reaction conditions (lower temperatures and pressures), often exhibit high selectivity (regio- and enantioselectivity), and can reduce the formation of byproducts. scielo.br

The enzymatic synthesis of this compound would involve the use of a lipase (B570770) to catalyze the esterification of malic acid with 2-ethylhexanol. Lipases can catalyze esterification in non-aqueous or low-water media to shift the equilibrium towards synthesis rather than hydrolysis. scielo.br Immobilized lipases are often used to facilitate catalyst recovery and reuse. nih.gov

While specific studies on the lipase-catalyzed synthesis of this compound are not widely reported, research on the enzymatic synthesis of other malic acid esters and other esters of 2-ethylhexanol demonstrates the feasibility of this approach. For instance, lipases have been used to synthesize polyesters containing L-malic acid units and to produce 2-ethylhexyl esters of other carboxylic acids. nih.govresearchgate.net The choice of lipase, solvent, water activity, and reaction temperature are all critical parameters for optimizing the enzymatic synthesis. nih.gov

Optimization of Reaction Parameters

Optimizing the synthesis of this compound requires careful control over several key parameters to achieve high conversion and selectivity.

Temperature is a critical parameter in the esterification of malic acid. As with most chemical reactions, increasing the temperature generally accelerates the rate of esterification. However, for malic acid, higher temperatures also promote the undesirable side reaction of dehydration to form maleic and fumaric acids. finechem-mirea.rufinechem-mirea.ru Studies on the synthesis of bis(2-ethylhexyl) maleate from maleic anhydride are often conducted at reflux temperatures between 130°C and 160°C. google.comppor.az A similar temperature range would be applicable for malate synthesis, but a careful balance must be struck to ensure a reasonable reaction rate without excessive byproduct formation.

The reaction is typically carried out at atmospheric pressure. The primary role of pressure control relates to the removal of water, a byproduct of the reaction. By utilizing azeotropic distillation under atmospheric pressure, the water is continuously removed, which shifts the reaction equilibrium toward the formation of the diester, driving the reaction to completion.

To facilitate the removal of water and drive the reaction equilibrium forward, an inert azeotropic solvent is often employed. Solvents such as toluene (B28343) or cyclohexane (B81311) are commonly used in the synthesis of related diesters. google.com The solvent forms a low-boiling azeotrope with water, allowing the water to be distilled off from the reaction mixture and collected in a Dean-Stark apparatus. The solvent then condenses and is returned to the reaction vessel. A patent for the synthesis of bis(2-ethylhexyl) maleate specifies using toluene in an amount that is 25% to 50% of the total feed amount. google.com This technique is essential for achieving high yields in esterification reactions.

The stoichiometry of the reaction requires two moles of 2-ethylhexanol for every one mole of malic acid. In practice, to maximize the conversion of the more valuable malic acid and to shift the equilibrium towards the product side, an excess of the alcohol is typically used. google.com For the synthesis of bis(2-ethylhexyl) maleate, molar ratios of maleic anhydride to 2-ethylhexanol ranging from 1:2.1 to 1:3.5 have been reported to be effective. google.com A similar excess of 2-ethylhexanol would be beneficial for the synthesis of this compound. The use of a significant excess of alcohol enhances the reaction rate and final conversion but necessitates a more rigorous purification step to remove and recover the unreacted alcohol.

A study on the esterification of malic acid with n-butanol demonstrated the effect of different catalysts on the conversion of malic acid. While not specific to 2-ethylhexanol, the data illustrates the comparative efficacy of common acid catalysts in this type of reaction.

| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Byproduct Content (%) |

|---|---|---|---|

| Sulfuric Acid | 99.9 | 81.2 | 18.7 |

| p-Toluenesulfonic Acid | 96.5 | 90.2 | 6.3 |

| Amberlyst 36 Dry | 96.4 | 90.4 | 6.0 |

| Amberlyst 36 Wet | 90.1 | 85.1 | 5.0 |

Kinetic and Mechanistic Studies of Esterification Reactions

The esterification of a dicarboxylic acid like malic acid with an alcohol proceeds in two consecutive, reversible steps:

Malic Acid + 2-Ethylhexanol ⇌ Mono(2-ethylhexyl) malate + Water

Mono(2-ethylhexyl) malate + 2-Ethylhexanol ⇌ this compound + Water

For the analogous synthesis of bis(2-ethylhexyl) maleate from maleic anhydride and 2-ethylhexanol in the presence of a sulfuric acid catalyst, the rate-determining second step is found to be first-order with respect to the concentration of the monoester. researchgate.net Interestingly, in some studies involving long-chain alcohols, the reaction rate appears to be zero-order with respect to the alcohol concentration, suggesting that the alcohol is present in sufficient excess that its concentration does not significantly impact the rate. researchgate.net

When no external catalyst is used, the reaction can be autocatalytic, where the monoester itself acts as a weak acid catalyst. In such non-catalytic systems for maleate synthesis, the reaction appears to be second-order with respect to the monoester. researchgate.net It is reasonable to expect that the esterification of mono(2-ethylhexyl) malate would follow similar kinetic behavior, likely exhibiting first-order kinetics with respect to the monoester concentration when a strong acid catalyst is employed.

| Reactants | Catalyst | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Maleic Anhydride + 2-Ethylhexanol | Sulfuric Acid | 67.3 |

| Maleic Anhydride + 2-Ethylhexanol | Tetrabutyl Titanate | 60.2 |

| Maleic Anhydride + 2-Ethylhexanol | None (Non-catalytic) | 55.2 |

| Maleic Anhydride + Hexan-1-ol | Sulfuric Acid | 60.2 |

| Maleic Anhydride + 4-tert-butylbenzyl alcohol | p-Toluenesulfonic Acid | 55.62 |

The activation energies for the catalyzed esterification of maleic anhydride with 2-ethylhexanol are in the range of 60-68 kJ/mol. researchgate.net It is anticipated that the activation energy for the esterification of malic acid would be in a similar range, though it could be influenced by steric hindrance and the electronic effects of the hydroxyl group present on the malic acid backbone.

Transition State Characterization

Extensive research into the synthesis of this compound and related diesters has provided valuable insights into reaction kinetics and optimization of process parameters. However, detailed experimental or computational characterization of the transition state for the specific esterification of malic acid with 2-ethylhexanol to form this compound is not extensively documented in publicly available scientific literature.

At present, specific data tables detailing bond lengths, bond angles, vibrational frequencies, or energy levels of the transition state for the formation of this compound are not available in the reviewed literature. Further dedicated research employing computational modeling would be necessary to generate such data and provide a comprehensive characterization of the transition state.

Advanced Structural and Conformational Analysis of Bis 2 Ethylhexyl Malate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise structure of Bis(2-ethylhexyl) maleate (B1232345). Techniques such as NMR, IR, Raman, and mass spectrometry provide complementary information, painting a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Bis(2-ethylhexyl) maleate, ¹H and ¹³C NMR spectra confirm the presence of the maleate backbone and the two 2-ethylhexyl side chains. chemicalbook.comnih.gov

The ¹H NMR spectrum exhibits characteristic signals that can be assigned to the different protons in the molecule. The vinyl protons of the cis-configured double bond in the maleate moiety typically appear as a singlet at approximately 6.2-6.3 ppm. The protons on the carbon adjacent to the ester oxygen (the -OCH₂- group) are observed as a doublet around 4.1-4.2 ppm. The rest of the aliphatic protons of the 2-ethylhexyl group produce a series of overlapping multiplets in the upfield region, generally between 0.8 and 1.7 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov Key resonances include the carbonyl carbons of the ester groups (around 165 ppm), the sp² hybridized carbons of the C=C double bond (around 130 ppm), and the carbon of the -OCH₂- group (around 67 ppm). The remaining aliphatic carbons of the side chains appear in the 10-40 ppm range.

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~165 |

| Vinyl (HC=CH) | ~6.25 (s) | ~130 |

| Ester Methylene (B1212753) (-OCH2-) | ~4.15 (d) | ~67 |

| Side-chain Methine (-CH-) | ~1.65 (m) | ~39 |

| Aliphatic Methylenes (-CH2-) | ~1.2-1.5 (m) | ~11-30 |

| Terminal Methyls (-CH3) | ~0.9 (m) | ~11, ~14 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm these assignments. A COSY spectrum would show correlations between adjacent protons, for example, between the -OCH₂- protons and the methine proton of the ethylhexyl group. An HSQC spectrum would link each proton signal to its directly attached carbon, definitively assigning the ¹H and ¹³C resonances.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups and bonding arrangements within a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations. The spectra of Bis(2-ethylhexyl) maleate provide a distinct "fingerprint."

The IR spectrum is dominated by a very strong absorption band around 1735-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. Another key feature is the C=C stretching vibration of the maleate backbone, which appears near 1645 cm⁻¹. The C-O stretching vibrations of the ester linkage are visible in the 1150-1300 cm⁻¹ region. nist.gov The aliphatic C-H stretching vibrations from the numerous methylene and methyl groups of the ethylhexyl chains are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, the C=C double bond stretch is often more intense in the Raman spectrum compared to the IR spectrum due to the change in polarizability during the vibration.

| Frequency (cm-1) | Vibrational Mode | Technique |

|---|---|---|

| 2850-2960 | C-H Stretch (aliphatic) | IR, Raman |

| 1735-1740 | C=O Stretch (ester) | IR (Strong), Raman |

| ~1645 | C=C Stretch (alkene) | IR, Raman (Strong) |

| 1150-1300 | C-O Stretch (ester) | IR |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk For Bis(2-ethylhexyl) maleate (C₂₀H₃₆O₄), the calculated molecular weight is 340.26 g/mol . nih.gov

Under electron ionization (EI), the mass spectrum shows a molecular ion (M⁺˙) peak at m/z 340, confirming the molecular weight. nist.gov The fragmentation pattern is characteristic of esters with long alkyl chains. A common fragmentation pathway is the loss of one of the 2-ethylhexyl side chains as an alkene (C₈H₁₆, 112 Da), leading to a significant peak at m/z 228. Another prominent fragmentation involves the cleavage of the C-O bond to lose an alkoxy radical (•OCH₂(C₆H₁₃)), followed by rearrangement, which can lead to various smaller fragments. The alkyl chains themselves fragment, producing a series of peaks corresponding to the loss of alkyl groups, with common ions seen at m/z 57 (C₄H₉⁺) and 43 (C₃H₇⁺), which are characteristic of branched alkanes.

| m/z | Proposed Fragment |

|---|---|

| 340 | [M]+• (Molecular Ion) |

| 228 | [M - C8H16]+• |

| 113 | [C8H17]+ |

| 57 | [C4H9]+ |

| 43 | [C3H7]+ |

Chiral Properties and Stereochemical Investigations

While the maleate portion of the molecule is achiral, the 2-ethylhexyl alcohol precursor is a chiral molecule, with a stereocenter at carbon-2 of the hexyl chain. alignchemical.comwikipedia.org Consequently, commercially produced Bis(2-ethylhexyl) maleate is a mixture of three stereoisomers:

(R,R)-Bis(2-ethylhexyl) maleate

(S,S)-Bis(2-ethylhexyl) maleate

(R,S)-Bis(2-ethylhexyl) maleate (a meso compound)

The (R,R) and (S,S) isomers are a pair of enantiomers, while the (R,S) isomer is a diastereomer of the other two. This stereochemical complexity can influence the material's physical properties and its interactions in chiral environments.

The analysis of enantiomeric purity applies to the 2-ethylhexanol starting material or to the separation of the final diester stereoisomers. wikipedia.org If Bis(2-ethylhexyl) maleate is synthesized from racemic 2-ethylhexanol, the product will be a statistical mixture of the (R,R), (S,S), and (R,S) isomers in a 1:1:2 ratio.

To analyze and separate these stereoisomers, chiral high-performance liquid chromatography (HPLC) is the most common technique. nih.gov Using a suitable chiral stationary phase (CSP), such as one based on polysaccharide derivatives, it is possible to resolve the enantiomeric pair ((R,R) and (S,S)) from each other and from the meso isomer. The differential interaction between the stereoisomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Gas chromatography using a chiral column could also be employed for the analysis of the precursor alcohol or the final product. researchgate.net

Derivatization is a chemical technique used to determine the absolute configuration or enantiomeric excess of a chiral compound. This is typically performed on the chiral precursor, 2-ethylhexanol.

The alcohol can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric esters. These diastereomers have distinct physical properties, including different chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing the NMR spectrum of the derivatized product, the relative integration of the signals corresponding to each diastereomer can be used to calculate the enantiomeric excess of the original 2-ethylhexanol. This indirect method provides a robust way to assess the stereochemical purity of the building blocks used to synthesize Bis(2-ethylhexyl) maleate. nih.gov

Conformational Dynamics and Energy Landscape Studies

The three-dimensional arrangement of atoms in Bis(2-ethylhexyl) malate (B86768) is not static; the molecule can adopt a multitude of conformations due to the rotation around its single bonds. Understanding these conformational dynamics is crucial as they can influence the molecule's physical and chemical properties. The study of the conformational energy landscape provides insights into the relative stabilities of different spatial arrangements and the energy barriers between them.

Computational Conformational Analysis

Computational chemistry offers powerful tools to explore the conformational space of flexible molecules like Bis(2-ethylhexyl) malate. These methods allow for the systematic investigation of the molecule's potential energy surface, which maps the potential energy as a function of its geometric parameters, primarily the dihedral angles.

Theoretical calculations are instrumental in conformational analysis for determining the geometries and energies of the most stable conformers. auremn.org.br The process typically begins with the construction of a Potential Energy Surface (PES) by systematically varying key dihedral angles. auremn.org.br The minima on this surface correspond to the stable conformers. auremn.org.br

Molecular mechanics (MM) and quantum mechanics (QM) are the two primary computational approaches used for this purpose. MM methods, such as those employing force fields like MMFF or AMBER, are computationally less expensive and are well-suited for scanning the vast conformational space of a large molecule. These scans can identify a set of low-energy conformers. Subsequently, higher-level QM methods, like Density Functional Theory (DFT), can be employed to optimize the geometries and calculate the relative energies of these conformers with greater accuracy.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of molecules. mdpi.comnih.gov By simulating the atomic motions over time, MD can reveal the transitions between different conformational states and the timescales on which these transitions occur. nih.govrsc.org This approach can illuminate the flexibility of the ester chains and the core malate structure in a simulated environment, such as in a solvent or in the bulk liquid state.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (O=C-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.00 | 75.3 |

| Gauche (+) | 60 | 1.20 | 12.1 |

| Gauche (-) | -60 | 1.20 | 12.1 |

| Eclipsed | 0 | 5.00 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis for similar molecules.

Experimental Techniques for Conformational Probing

Experimental methods provide crucial validation for computational findings and offer direct insights into the conformational preferences of molecules in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the conformation of molecules in solution. auremn.org.br For this compound, ¹H and ¹³C NMR spectroscopy can provide information about the time-averaged conformation. nih.gov The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation. orgchemboulder.com

X-ray Crystallography determines the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide highly accurate information about bond lengths, bond angles, and dihedral angles in the crystalline conformation. nih.govwikipedia.org This solid-state structure represents a single, low-energy conformation that the molecule adopts in the crystal lattice. However, it is important to recognize that this may not be the only, or even the most populated, conformation in the liquid or solution phase.

Infrared (IR) and Raman Spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn dependent on its conformation. The carbonyl (C=O) stretching frequency in esters, for instance, can be influenced by the local conformational environment. auremn.org.brorgchemboulder.com While these techniques may not provide as detailed a picture as NMR or X-ray crystallography, they can be used to identify the presence of different conformers in a sample and to study conformational changes as a function of temperature or solvent.

Table 2: Key Spectroscopic Data for Conformational Analysis of this compound

| Technique | Observable | Information Gained |

| ¹H NMR | Chemical Shifts, ³JHH Coupling Constants, NOEs | Time-averaged conformation, dihedral angles, through-space proximities |

| ¹³C NMR | Chemical Shifts | Local electronic environment, presence of different conformers |

| X-ray Crystallography | Diffraction Pattern | Precise solid-state conformation, bond lengths, and angles |

| IR/Raman Spectroscopy | Vibrational Frequencies (e.g., C=O stretch) | Presence of different conformers, changes in conformational equilibrium |

Note: This table outlines the types of information that can be obtained from these techniques for the conformational analysis of this compound.

Chemical Reactivity and Transformation Mechanisms of Bis 2 Ethylhexyl Malate

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of Bis(2-ethylhexyl) malate (B86768), hydrolysis involves the cleavage of the ester bonds, yielding malic acid and 2-ethylhexanol or their corresponding salts, depending on the catalyst used. libretexts.org This process can be catalyzed by acids or bases, or it can proceed, albeit very slowly, under neutral conditions.

The acid-catalyzed hydrolysis of Bis(2-ethylhexyl) malate is a reversible process, representing the reverse of Fischer esterification. wikipedia.orgchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. ucalgary.calibretexts.org This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred to one of the alkoxy groups, converting it into a good leaving group (2-ethylhexanol). The elimination of the alcohol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields malic acid. ucalgary.ca

This compound + 2 H₂O ⇌ Malic acid + 2 (2-ethylhexanol)

Base-catalyzed hydrolysis, also known as saponification, is the most common method for hydrolyzing esters. chemguide.co.uk Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion. libretexts.orgchemistrysteps.com The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. ucalgary.ca This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (⁻OR) as the leaving group. The products at this stage are malic acid and the 2-ethylhexyl alkoxide. However, in the basic medium, a rapid and irreversible acid-base reaction occurs: the newly formed malic acid, a carboxylic acid, donates its protons to the strongly basic alkoxide and any remaining hydroxide ions. ucalgary.cachemistrysteps.com

This compound + 2 NaOH → Disodium malate + 2 (2-ethylhexanol)

Hydrolysis of esters can occur with pure water without the presence of an acid or base catalyst. However, this reaction is typically extremely slow at neutral pH and standard temperatures. chemguide.co.uk For large, sterically hindered diesters such as this compound, the rate of neutral hydrolysis is considered negligible for most practical purposes. As an analogue, the chemical hydrolysis half-life for Bis(2-ethylhexyl) phthalate (B1215562), another large dialkyl ester, in water is estimated to be over 100 years. canada.ca The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon, but this is a much less favorable process compared to the catalyzed pathways due to water being a weaker nucleophile than the hydroxide ion and the carbonyl carbon being less electrophilic than in the acid-catalyzed process.

| Pathway | Catalyst | Key Conditions | Products | Reversibility |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Heat, Excess Water | Malic Acid and 2-Ethylhexanol | Reversible |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Heat | Salt of Malic Acid and 2-Ethylhexanol | Irreversible |

| Neutral Hydrolysis | None | Standard Temperature | Malic Acid and 2-Ethylhexanol | Reversible (Extremely Slow) |

Reactions Involving the Hydroxyl Group

The malate moiety of this compound contains a secondary hydroxyl (-OH) group, which is a site for further chemical transformations, primarily oxidation and esterification.

The secondary alcohol group in this compound can be oxidized to a ketone. chemistryviews.org This transformation requires an oxidizing agent. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based compounds, such as potassium dichromate (K₂Cr₂O₇) in an acidic solution, or milder reagents like pyridinium chlorochromate (PCC). chemistryviews.orgchemguide.co.uk

During the reaction with acidified dichromate, the orange dichromate(VI) ion is reduced to the green chromium(III) ion as the alcohol is oxidized. chemguide.co.uklibretexts.org The reaction involves the removal of the hydrogen atom from the -OH group and a hydrogen atom from the carbon atom to which the -OH is attached, forming a carbon-oxygen double bond. libretexts.org

The product of this reaction would be Bis(2-ethylhexyl) 2-oxosuccinate , which contains a ketone functional group in place of the original hydroxyl group.

The free hydroxyl group on the malate backbone can undergo esterification with a carboxylic acid or an acid derivative (such as an acyl chloride or anhydride) to form a third ester linkage. This reaction is analogous to the Fischer esterification used to create the original diester. wikipedia.org

When reacted with a carboxylic acid (R'-COOH) in the presence of an acid catalyst, the hydroxyl group acts as a nucleophile, attacking the protonated carbonyl carbon of the second carboxylic acid. A molecule of water is eliminated, resulting in the formation of a tri-ester. This reaction converts this compound into a more complex molecule with three ester functionalities.

| Reaction Type | Typical Reagent | Product Functional Group | Resulting Compound Type |

|---|---|---|---|

| Oxidation | K₂Cr₂O₇ / H₂SO₄ (Jones Oxidation) or PCC | Ketone | Bis(2-ethylhexyl) 2-oxosuccinate |

| Esterification | Carboxylic Acid (R'-COOH) / Acid Catalyst | Ester | Tri-ester of Citric Acid Analogue |

Ethereal Linkage Formation

The formation of ethereal linkages directly from this compound is not a commonly reported or mechanistically favored reaction under standard organic chemistry conditions. The molecule lacks functional groups that readily convert to ethers, such as a hydroxyl group that can be dehydrated or an alkyl halide that can undergo Williamson ether synthesis.

However, under specific and potentially harsh reaction conditions, such as high-temperature catalytic processes, it is conceivable that intermolecular or intramolecular reactions could lead to ether formation, likely as minor byproducts. For instance, the decarboxylation of the malate followed by rearrangement and reaction with the 2-ethylhexyl group could theoretically produce ether species. Such pathways are speculative and not documented in readily available scientific literature for this compound.

Reactions at the Ester Linkages

The ester functionalities are the most reactive sites in the this compound molecule. These groups are susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond.

This compound can undergo transesterification in the presence of other alcohols and a catalyst, which can be either an acid or a base. evitachem.com This equilibrium reaction involves the exchange of the 2-ethylhexyl group with the alkyl group of the reacting alcohol. The general mechanism, which is applicable to this compound, is as follows:

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original 2-ethylhexanol is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the 2-ethylhexoxide ion yields the new ester.

To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., 2-ethylhexanol) from the reaction mixture.

Table 1: Examples of Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Expected Products |

| Methanol (B129727) | H₂SO₄ (acid) or NaOCH₃ (base) | Dimethyl malate, 2-Ethylhexanol |

| Ethanol (B145695) | H₂SO₄ (acid) or NaOCH₂CH₃ (base) | Diethyl malate, 2-Ethylhexanol |

| Propanol | H₂SO₄ (acid) or NaOCH₂CH₂CH₃ (base) | Dipropyl malate, 2-Ethylhexanol |

Aminolysis is a chemical reaction in which an amine reacts with another molecule, in this case, the ester groups of this compound, to form an amide and an alcohol. This reaction typically requires heating and can be catalyzed by acids or bases. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 2-ethylhexanol leaving group and the formation of a new C-N bond, yielding an amide.

With this compound, reaction with a primary amine (R-NH₂) would be expected to yield a diamide of malic acid and 2-ethylhexanol.

Table 2: Products of Aminolysis of this compound with a Primary Amine

| Reactant Amine | Expected Products |

| Methylamine (CH₃NH₂) | N,N'-Dimethylmalamide, 2-Ethylhexanol |

| Ethylamine (CH₃CH₂NH₂) | N,N'-Diethylmalamide, 2-Ethylhexanol |

| Propylamine (CH₃CH₂CH₂NH₂) | N,N'-Dipropylmalamide, 2-Ethylhexanol |

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is an important consideration for its application in high-temperature environments. At elevated temperatures, the molecule can undergo decomposition through various pathways.

While specific pyrolysis studies on this compound are not extensively documented, the thermal decomposition of structurally similar esters, such as ethyl maleate (B1232345), provides insight into potential pathways. The pyrolysis of esters containing β-hydrogens typically proceeds through a concerted, unimolecular elimination reaction (Eᵢ mechanism), involving a six-membered cyclic transition state.

For this compound, this would involve the abstraction of a hydrogen atom from the ethyl group of the 2-ethylhexyl chain by the carbonyl oxygen, leading to the formation of maleic acid and 2-ethylhexene.

Other potential pyrolysis pathways include:

Decarboxylation: Loss of carbon dioxide to form various hydrocarbon products.

Isomerization: The cis-isomer (maleate) can isomerize to the more stable trans-isomer (fumarate) at elevated temperatures.

Radical Scission: At very high temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to a complex mixture of smaller hydrocarbon radicals that can then recombine or undergo further reactions.

Table 3: Potential Pyrolysis Products of this compound

| Pyrolysis Pathway | Potential Products |

| Eᵢ Elimination | Maleic acid, 2-Ethylhexene |

| Decarboxylation | Carbon dioxide, various hydrocarbons |

| Isomerization | Bis(2-ethylhexyl) fumarate |

| Radical Scission | Ethylene, Propylene, Butene, and other smaller alkanes and alkenes |

The thermal decomposition of esters can be significantly influenced by the presence of catalysts. Both acidic and basic catalysts can lower the decomposition temperature and alter the product distribution.

Acid Catalysts: Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., metal oxides) can catalyze the elimination reaction by protonating the carbonyl oxygen, making it a better leaving group. This can lead to an increased yield of the corresponding carboxylic acid and alkene at lower temperatures.

Base Catalysts: Strong bases can promote decomposition through different mechanisms, potentially involving enolate formation and subsequent fragmentation.

Metal Oxides: Various metal oxides (e.g., Fe₂O₃, CuO, MnO₂) are known to catalyze the thermal decomposition of organic compounds. mdpi.combibliotekanauki.plresearchgate.net For this compound, these catalysts could facilitate bond cleavage and influence the selectivity towards certain decomposition products. The exact mechanism would depend on the nature of the metal oxide and its surface properties. For instance, acidic sites on the oxide surface could promote elimination reactions, while redox-active sites could facilitate oxidative decomposition pathways if oxygen is present.

Table 4: Potential Influence of Catalysts on Thermal Decomposition of this compound

| Catalyst Type | Potential Effect |

| Acid (e.g., H₂SO₄) | Lowered decomposition temperature, increased yield of maleic acid and 2-ethylhexene. |

| Base (e.g., NaOH) | Altered decomposition pathway, potential for saponification followed by decarboxylation. |

| Metal Oxide (e.g., Fe₂O₃) | Lowered decomposition temperature, altered product selectivity depending on the oxide's properties. |

Environmental Fate and Biogeochemical Transformations of Bis 2 Ethylhexyl Malate

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Bis(2-ethylhexyl) malate (B86768), the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In aquatic environments, Bis(2-ethylhexyl) malate is expected to undergo hydrolysis. This process involves the cleavage of the ester bonds, resulting in the formation of malic acid and 2-ethylhexanol evitachem.comindustrialchemicals.gov.au.

The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Therefore, the environmental half-life of this compound due to hydrolysis will vary depending on the specific conditions of the aquatic system. It is anticipated that under neutral pH conditions, the hydrolysis of this compound would be a slow process.

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Products |

| This compound | Malic acid |

| 2-ethylhexanol |

Biodegradation Pathways and Microbial Interactions

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in determining the ultimate fate of organic compounds in the environment.

Aerobic biodegradation occurs in the presence of oxygen. While direct studies on the aerobic biodegradation of this compound are scarce, research on structurally similar compounds, like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), provides insights into potential pathways. The initial step in the aerobic biodegradation of diesters is typically the enzymatic hydrolysis of the ester bonds by esterases or lipases, yielding the parent acid and alcohol. In the case of this compound, this would result in malic acid and 2-ethylhexanol. These intermediates are then expected to be further metabolized by microorganisms through central metabolic pathways. Malic acid is a common intermediate in the citric acid cycle, and 2-ethylhexanol can be oxidized to corresponding aldehydes and carboxylic acids, which are then further degraded.

Anaerobic biodegradation occurs in the absence of oxygen, which is common in environments like sediments and deep soils. The anaerobic degradation of long-chain esters can be a slower process compared to aerobic degradation. Similar to the aerobic pathway, the initial step is the hydrolysis of the ester linkages. The resulting malic acid and 2-ethylhexanol would then be subject to further anaerobic degradation processes such as fermentation and methanogenesis, ultimately leading to the formation of methane and carbon dioxide in methanogenic environments.

Specific microbial species and enzyme systems responsible for the degradation of this compound have not been identified in the available literature. However, a wide range of microorganisms possessing esterase and lipase (B570770) enzymes are known to degrade other phthalate and aliphatic esters. It is plausible that common soil and aquatic bacteria and fungi from genera such as Pseudomonas, Rhodococcus, Bacillus, and various fungal species could be involved in the breakdown of this compound. The key enzymes initiating the degradation would be carboxylesterases that catalyze the hydrolysis of the ester bonds.

Advanced Analytical Method Development and Validation for Bis 2 Ethylhexyl Malate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a large, semi-volatile ester like Bis(2-ethylhexyl) malate (B86768), several chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, speed, and compatibility with various detectors.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Bis(2-ethylhexyl) malate, given its molecular weight and structure, is amenable to GC analysis, typically requiring high temperatures for volatilization. sigmaaldrich.com The selection of the column and detector is critical for achieving desired separation and sensitivity.

A non-polar or mid-polarity capillary column is generally employed for the separation. The choice of detector depends on the analytical objective. A Flame Ionization Detector (FID) offers robust, universal detection for carbon-containing compounds and is suitable for quantification when the sample matrix is relatively clean. For more complex matrices or when higher selectivity is needed, detectors like an Electron Capture Detector (ECD) could be considered if the molecule were derivatized with an electrophoric group, though FID remains the more common choice for this class of compound.

A study on the closely related compound, di-2-ethylhexyl maleate (B1232345) (DOM), utilized a polar capillary column (PEG-20M) and an FID, demonstrating the suitability of this approach for similar diesters. researchgate.net The quantitative analysis was performed using an internal standard method to ensure accuracy and precision. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of High Molecular Weight Esters

| Parameter | Setting |

|---|---|

| Column | PEG-20M or DB-35MS (30 m x 0.32 mm, 0.25 µm) |

| Injector Temperature | 280 - 320°C |

| Oven Program | Initial Temp: 150°C, hold for 1 min |

| Ramp: 10°C/min to 280°C, hold for 10 min | |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that is particularly well-suited for compounds that are non-volatile or thermally labile. For this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. sigmaaldrich.com

In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of acetonitrile and water is typically effective. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape. sielc.com Formic acid is preferred when the HPLC system is coupled to a mass spectrometer. sielc.com

Detection is commonly achieved using a UV detector, as the ester functional group provides some UV absorbance, typically around 225 nm. mdpi.com For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Setting |

|---|---|

| Column | Newcrom R1 or equivalent C18/C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 50°C |

| Detector | UV at 225 nm or ELSD |

| Injection Volume | 10 - 25 µL |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This technique offers several advantages, including high efficiency, rapid separations, and reduced environmental impact due to lower organic solvent consumption. waters.comresearchgate.net

SFC is particularly advantageous for the analysis of lipids and other esters. jst.go.jp The low viscosity and high diffusivity of supercritical CO2 allow for faster analysis times compared to HPLC. researchgate.net The polarity of the mobile phase can be fine-tuned by adding a polar organic solvent (modifier), such as methanol (B129727), which is crucial for eluting a moderately polar compound like this compound from the column. jst.go.jp A variety of stationary phases can be used, with silica gel or derivatized silica columns being common choices. jst.go.jp SFC can be coupled with various detectors, including UV, ELSD, and mass spectrometry. researchgate.net

Table 3: General Supercritical Fluid Chromatography (SFC) Parameters

| Parameter | Setting |

|---|---|

| Column | Silica gel or Reversed-phase column |

| Mobile Phase | Supercritical CO2 with a Methanol modifier gradient |

| Flow Rate | 2 - 4 mL/min |

| Back Pressure | 100 - 150 bar |

| Column Temperature | 40°C |

| Detector | UV, ELSD, or Mass Spectrometry (MS) |

Hyphenated Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique (a "hyphenated" technique), it provides a powerful tool for both quantification at trace levels and definitive structural identification.

GC-MS/MS and LC-MS/MS Applications

Tandem mass spectrometry (MS/MS), particularly when coupled with GC or LC, offers exceptional selectivity and sensitivity for trace analysis. These techniques operate by selecting a specific precursor ion (typically the molecular ion or a primary fragment) from the first mass spectrometer, inducing fragmentation, and then detecting a specific product ion in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interferences. researchgate.net

For this compound, GC-MS/MS would involve the chromatographic separation followed by ionization (commonly Electron Ionization - EI), which would generate a characteristic fragmentation pattern. LC-MS/MS, on the other hand, would typically use a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov In ESI, the compound would likely be detected as a protonated molecule [M+H]+ or an adduct with sodium [M+Na]+ or ammonium [M+NH4]+.

The selection of precursor and product ion pairs is crucial for method development. For a similar compound, mono(2-ethylhexyl)phthalate, LC-MS/MS in negative ionization mode has been used, monitoring the transition from the deprotonated molecule [M-H]- to a specific fragment ion. researchgate.net

Table 4: Hypothetical LC-MS/MS MRM Transitions for this compound ([M+H]+, C20H39O5+)

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 359.28 |

| Product Ion 1 (m/z) | 227.16 (Loss of 2-ethylhexene and water) |

| Product Ion 2 (m/z) | 113.09 (2-ethylhexyl group fragment) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: These transitions are illustrative and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the unambiguous determination of a compound's elemental formula from its measured mass. For structural confirmation, HRMS is unparalleled.

For this compound (formula: C20H38O5), the theoretical exact mass of its protonated molecule [M+H]+ is 359.28465. An HRMS instrument could measure this mass with high accuracy, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass.

Furthermore, HRMS can be used to determine the exact masses of fragment ions, providing further confidence in the structural elucidation. This is particularly valuable when analyzing unknown compounds or metabolites in complex samples. The NIST WebBook contains an electron ionization mass spectrum for the related compound Bis(2-ethylhexyl) maleate, showing characteristic fragments that, if analyzed by HRMS, would yield high-accuracy mass data for structural confirmation. nist.gov

Spectrophotometric and Electrochemical Detection Methods

The development of robust analytical methods is crucial for the detection and quantification of this compound in various matrices. Spectrophotometric and electrochemical methods offer potential avenues for rapid and sensitive analysis. However, a review of the current scientific literature indicates a notable gap in methods specifically developed and validated for this compound.

Similarly, the application of electrochemical detection methods, such as voltammetry, for the direct analysis of this compound has not been extensively reported. Electrochemical sensors rely on the oxidation or reduction of an analyte at an electrode surface to generate a measurable current. The feasibility of this technique for this compound would depend on its electrochemical activity within a practical potential window.

While direct methods are lacking, it is plausible that indirect spectrophotometric or electrochemical methods could be developed. These might involve derivatization of the molecule to introduce a more active chromophore or an electrochemically active functional group, thereby enhancing detection sensitivity. However, such methods would require significant development and validation to ensure accuracy and reliability for the specific analysis of this compound.

Development of Standard Reference Materials and Purity Assessment Methodologies

The availability of high-purity standard reference materials is a cornerstone of accurate and reliable analytical measurements. For this compound, certified reference materials (CRMs) are available from various commercial suppliers, which are essential for method validation, calibration of analytical instruments, and ensuring the traceability of measurement results.

These reference materials are produced and certified under stringent quality management systems, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories sigmaaldrich.com. Pharmaceutical secondary standards are also available that are traceable to primary standards from pharmacopeias like the United States Pharmacopeia (USP) sigmaaldrich.com. The USP lists a reference standard for Bis(2-ethylhexyl) maleate, indicating its relevance in pharmaceutical applications and the existence of a corresponding monograph with official quality specifications usp.orgsigmaaldrich.comusp.org.

The purity assessment of these reference materials is conducted using a combination of analytical techniques to provide a comprehensive characterization of the substance. Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary techniques employed for the purity determination of this compound.

Gas Chromatography (GC)

A specific gas chromatography method has been established for the determination of Bis(2-ethylhexyl) maleate (DOM). This method utilizes a polar capillary column (PEG-20M) with a flame ionization detector (FID) for quantification and is coupled with mass spectrometry (GC-MS) for qualitative analysis researchgate.net. The quantitative analysis is performed using an internal standard method with dimethyl phthalate (B1215562). Key validation parameters for this method are summarized in the table below.

| Parameter | Result |

| Linearity Range | 10 mg/L to 1000 mg/L |

| Correlation Coefficient (r) | 0.9993 |

| Average Recovery | 96.98% - 100.26% |

| Standard Deviation of Recovery | 1.97% - 4.38% |

| Limit of Detection (LOD) | 0.424 mg/L |

Data sourced from a study on the analysis of di-2-ethylhexyl maleate by gas chromatography researchgate.net.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound. A reverse-phase HPLC method with UV detection is suitable for its separation and quantification sielc.com. The mobile phase typically consists of a mixture of acetonitrile and water, with the addition of an acid like phosphoric acid to improve peak shape sielc.com. For applications requiring mass spectrometry (MS) detection, formic acid can be used as a substitute for phosphoric acid sielc.com. The table below outlines a typical setup for the HPLC analysis of this compound.

| Parameter | Description |

| Column | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

The purity assessment of reference materials involves a holistic approach, often referred to as the "mass balance" approach. This includes the determination of the main component by a primary assay method (e.g., chromatography) and the quantification of all significant impurities. These impurities can include residual starting materials, by-products from the synthesis, and degradation products. The sum of all impurities is then subtracted from 100% to assign the purity of the reference material.

Despite a comprehensive search for theoretical and computational chemistry studies on this compound, publicly available research data specifically addressing the quantum chemical calculations and molecular dynamics simulations for this compound is not available. Detailed electronic structure analysis, applications of frontier molecular orbital theory, calculated spectroscopic parameters, and investigations into its intermolecular interactions and solvent effects through molecular dynamics simulations have not been published in the accessible scientific literature.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate content for the specified sections and subsections is contingent on the existence of such research, which appears to be absent from the public domain at this time.

Theoretical and Computational Chemistry Studies of Bis 2 Ethylhexyl Malate

Reaction Pathway Prediction and Energy Barrier Calculations

Without dedicated computational studies, any description of the reaction pathways for the synthesis or degradation of Bis(2-ethylhexyl) malate (B86768) would be purely hypothetical. The energy barriers associated with these potential pathways, which are crucial for understanding reaction kinetics and mechanisms, remain uncalculated and unknown.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

Similarly, no SAR models specific to Bis(2-ethylhexyl) malate have been found in the surveyed literature. Such models are essential for predicting the biological activity or toxicity of a compound based on its molecular structure and for understanding the mechanistic basis of its interactions with biological systems. While related compounds, such as phthalates, have been the subject of such studies, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and properties.

Further research employing quantum mechanical calculations, density functional theory (DFT), and molecular dynamics simulations would be necessary to provide the data required to populate these areas of study for this compound.

Chemistry of Bis 2 Ethylhexyl Malate Derivatives and Analogues

Synthesis of Related Malate (B86768) Esters

The synthesis of malate esters can be readily adapted to incorporate different alcohol moieties, influencing the physical and chemical properties of the resulting compound.

The general synthesis of dialkyl malates can be achieved through the esterification of malic acid with the desired alcohol. By varying the alcohol, a diverse library of malate esters can be produced. For instance, using shorter-chain alcohols like ethanol (B145695) or butanol results in esters with different viscosity and polarity compared to bis(2-ethylhexyl) malate. The malonic ester synthesis, a versatile method for preparing carboxylic acids, provides a foundational framework for understanding how different alkyl groups can be introduced, although it targets the alpha-carbon rather than the ester groups directly. youtube.comyoutube.comyoutube.commasterorganicchemistry.com The synthesis of both short- and long-chain carboxylic acid esters is a well-established practice, often utilizing biocatalysts like immobilized lipases to achieve high conversion rates under mild conditions. nih.gov This enzymatic approach can be applied to malic acid to generate a variety of esters with different alkyl chain lengths and branching patterns, thereby fine-tuning properties such as solubility, boiling point, and plasticizing efficiency.

Chiral malate esters are valuable synthons in asymmetric synthesis. nih.gov A notable method for producing optically pure malates involves the stereospecific conversion of tartrates. For example, unnatural (R)-malates can be synthesized from L-tartrates. tandfonline.com This process can involve converting the cyclic thionocarbonates of L-tartrates into (R)-malates by treating them with reagents like magnesium iodide. tandfonline.com The use of tartaric acid and its derivatives as inexpensive chiral starting materials is a widespread strategy for unambiguously setting stereocenters in a target molecule. nih.gov Other advanced methods for creating chiral esters include asymmetric reactions like the Wolff rearrangement, which can convert α-diazoketones into chiral esters with high enantioselectivity. organic-chemistry.org Enantioselective phase-transfer catalysis also presents an efficient route for the synthesis of chiral malonates, which are structurally related to malates. nih.gov

| Method | Chiral Precursor | Product | Key Reagents/Process | Reference |

| Stereospecific Conversion | L-Tartrates | (R)-Malates | Cyclic thionocarbonate formation, treatment with MgI₂ | tandfonline.com |

| Asymmetric Catalysis | Achiral α-diazoketones | Chiral α,α-disubstituted esters | Visible-light induction, benzotetramisole-type catalyst | organic-chemistry.org |

| Phase-Transfer Catalysis | Prochiral malonates | Chiral malonates | Enantioselective phase-transfer catalyst | nih.gov |

Functionalization of the Malate Core

The malate structure contains a secondary hydroxyl group that serves as a prime site for further chemical modification, enabling the creation of complex derivatives.

The hydroxyl group on the malate backbone is a versatile functional handle that can undergo a variety of chemical transformations. researchgate.net Its reactivity allows for site-selective functionalization through processes such as esterification, alkylation (ether formation), and oxidation. nih.gov For instance, the hydroxyl group can be acylated with an acid chloride or anhydride (B1165640) to introduce a third ester group, altering the molecule's polarity and steric profile. Alternatively, it can be converted into an ether by reaction with an alkyl halide under basic conditions. Oxidation of the secondary alcohol would yield a ketone, transforming the malate into a dialkyl oxaloacetate derivative. Modern catalytic methods, including those using organocatalysts or photoredox catalysis, offer mild and efficient ways to functionalize hydroxyl groups, which can be applied to the malate core. researchgate.netnih.gov

Malate esters can be derivatized to function as monomers in the synthesis of novel polymers. A common strategy involves introducing a polymerizable functional group by modifying the hydroxyl group. For example, the hydroxyl group can be esterified with acryloyl chloride or methacrylic anhydride to produce acrylate (B77674) or methacrylate-functionalized malate monomers. These monomers can then undergo polymerization to form cross-linked polymer networks or linear polymers with pendant malate groups.

Another approach is the transesterification of a dialkyl malonate with a hydroxyalkyl (meth)acrylate, which yields a malonate-containing acrylate monomer. google.com Such monomers are valuable in producing acrylic polymers that can be crosslinked through Michael addition reactions. google.com Furthermore, certain malonate derivatives, like diethyl methylene (B1212753) malonate (DEMM), are known to undergo anionic polymerization under mild conditions, initiated by various functional groups including hydroxides. nih.govrsc.org This reactivity highlights the potential for malate-derived structures to be incorporated into advanced polymer architectures.

Comparative Studies with Isomers and Analogues (e.g., Bis(2-ethylhexyl) Maleate)

Comparing this compound with its structural isomer, bis(2-ethylhexyl) maleate (B1232345), reveals significant differences in their chemical properties and potential applications. Bis(2-ethylhexyl) maleate, also known as dioctyl maleate (DOM), is the diester of maleic acid and 2-ethylhexanol. wikipedia.org

The primary structural difference is the nature of the C4 backbone:

This compound has a saturated C2-C3 bond and a hydroxyl group at the C2 position.

Bis(2-ethylhexyl) maleate possesses a carbon-carbon double bond with cis geometry between C2 and C3. wikipedia.org

This structural variance leads to distinct chemical reactivity. The double bond in bis(2-ethylhexyl) maleate makes it susceptible to addition reactions and allows it to act as a monomer in free-radical polymerization. google.cominnospk.com In contrast, the key reactive site in this compound is the hydroxyl group, which is suitable for condensation reactions or other functional group transformations. The presence of the double bond in the maleate isomer also affects the molecule's conformation and physical properties compared to the more flexible, saturated backbone of the malate.

| Property | This compound | Bis(2-ethylhexyl) Maleate | Reference |

| Synonym | Dihydroroctyl maleate | Dioctyl maleate (DOM) | wikipedia.org |

| Core Structure | Saturated butane-dioate with C2-hydroxyl | cis-Butene-dioate (maleate) | wikipedia.org |

| Key Functional Group | Secondary Hydroxyl (-OH) | Carbon-Carbon Double Bond (C=C) | |

| Primary Reactivity | Condensation, Esterification, Oxidation | Addition Reactions, Polymerization | google.com |

| CAS Number | Not widely listed | 142-16-5 | wikipedia.orgusp.org |

| Molecular Formula | C₂₀H₃₈O₅ | C₂₀H₃₆O₄ | wikipedia.org |

| Molar Mass | 358.51 g/mol | 340.50 g/mol | wikipedia.org |

Differences in Reactivity and Stability

Hydrolysis:

The hydrolysis of these esters, a reaction that cleaves the ester bond to yield the parent dicarboxylic acid and 2-ethylhexanol, is a critical aspect of their chemical reactivity. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes. A key structural feature that distinguishes this compound from its analogues like succinate (B1194679) and adipate (B1204190) is the presence of an α-hydroxy group on the malate backbone.

The α-hydroxy group can influence the rate of hydrolysis. Protonation of this group can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Generally, under catalyzed conditions (either acidic or basic), the ester bonds will hydrolyze. The presence of the branched 2-ethylhexyl group can introduce steric hindrance around the carbonyl carbon, potentially slowing the rate of hydrolysis compared to linear alkyl esters.